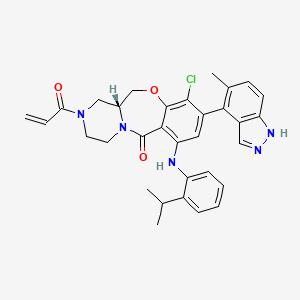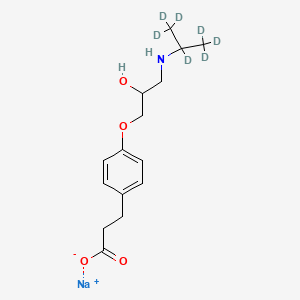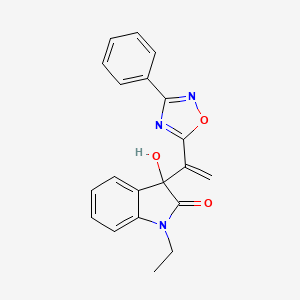
Antiparasitic agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiparasitic agent-2: is a compound used to combat parasitic infections, which are a significant global health issue. Parasitic diseases affect millions of people, particularly in tropical and subtropical regions. This compound is designed to target and eliminate parasites, thereby reducing the morbidity and mortality associated with these infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic agent-2 involves several steps, including the formation of key intermediates and the final active compound. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Antiparasitic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
Antiparasitic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its interaction with cellular components and metabolic pathways.
Medicine: Explored for its potential therapeutic effects against parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.
Industry: Utilized in the development of new antiparasitic drugs and formulations, as well as in the production of diagnostic tools and assays.
Mécanisme D'action
The mechanism of action of Antiparasitic agent-2 involves targeting specific molecular pathways and structures within the parasite. This compound may inhibit key enzymes, disrupt cellular membranes, or interfere with the parasite’s metabolic processes. By binding to specific molecular targets, this compound can effectively kill or inhibit the growth of the parasite, thereby reducing the infection.
Comparaison Avec Des Composés Similaires
Benznidazole: Used to treat Chagas disease, it works by generating reactive oxygen species that damage the parasite’s DNA.
Miltefosine: Used to treat leishmaniasis, it disrupts the parasite’s cell membrane and induces apoptosis.
Ivermectin: Used to treat various parasitic infections, it binds to glutamate-gated chloride channels in the parasite’s nervous system, causing paralysis and death.
Uniqueness of Antiparasitic agent-2: this compound is unique in its specific molecular targets and pathways, which may offer advantages in terms of efficacy and safety. Its ability to undergo various chemical reactions also allows for the development of derivatives with enhanced properties.
Propriétés
Formule moléculaire |
C20H17N3O3 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indol-2-one |
InChI |
InChI=1S/C20H17N3O3/c1-3-23-16-12-8-7-11-15(16)20(25,19(23)24)13(2)18-21-17(22-26-18)14-9-5-4-6-10-14/h4-12,25H,2-3H2,1H3 |
Clé InChI |
FKBCCMOTQVAZNH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)



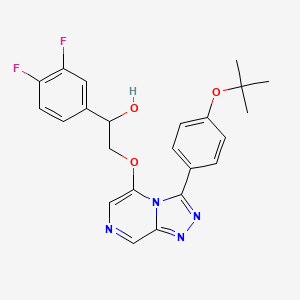

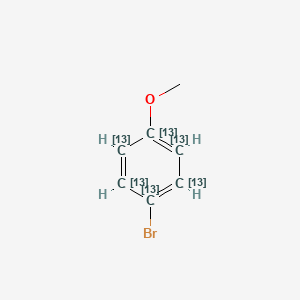

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


